molecular formula C14H17NO3 B13220855 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid

Cat. No.: B13220855
M. Wt: 247.29 g/mol
InChI Key: NQCUJJMATDIXJB-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid is a substituted indole derivative featuring a hydroxyl group at position 5, methyl groups at positions 1, 2, 4, 6, and 7, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

5-hydroxy-1,2,4,6,7-pentamethylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-6-7(2)13(16)8(3)10-11(14(17)18)9(4)15(5)12(6)10/h16H,1-5H3,(H,17,18)

InChI Key

NQCUJJMATDIXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1N(C(=C2C(=O)O)C)C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid, typically involves the construction of the indole ring system followed by functionalization at specific positions. Common synthetic routes include Fischer indole synthesis, Bartoli indole synthesis, and the use of transition metal-catalyzed reactions . Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid with structurally similar indole carboxylic acids from the provided evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 5-OH; 1,2,4,6,7-CH₃; 3-COOH C₁₅H₁₇NO₃ 263.30 Hypothesized solubility enhancement via hydroxyl group
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl; 3-CH₃; 2-COOH C₁₀H₈ClNO₂ 223.63 Used in chemical synthesis; SDS data available
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃; 3-COOH C₁₀H₉NO₃ 191.18 Commercial availability (>97% purity)
1-Methyl-1H-indole-5-carboxylic acid 1-CH₃; 5-COOH C₁₀H₉NO₂ 175.18 High melting point (221–223°C)
5-Methoxyindole-2-carboxylic acid ethyl ester 5-OCH₃; 2-COOCH₂CH₃ C₁₂H₁₃NO₃ 219.24 Esterified form for enhanced lipophilicity

Key Observations:

Substituent Effects on Solubility: The hydroxyl group at position 5 in the target compound may improve aqueous solubility compared to methoxy (e.g., 7-Methoxy-1H-indole-3-carboxylic acid) or chloro (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) substituents, which are more hydrophobic .

Synthesis and Characterization :

  • Structural analogs (e.g., N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide) are synthesized using methods involving NMR and HPLC for purity validation, as seen in and .
  • X-ray crystallography via SHELX software () is a common tool for resolving indole derivative structures .

Research Findings and Hypotheses

Enzyme Inhibition Potential: Hydroxyl and carboxylic acid groups in the target compound may facilitate hydrogen bonding with enzyme active sites, akin to AChE-inhibiting indoles in . Molecular docking studies, as performed for Clutia lanceolata compounds, could elucidate binding interactions.

Cytotoxicity :

  • Methyl groups may modulate cytotoxicity by altering membrane permeability. For example, brine shrimp lethality assays () could test this hypothesis .

Material Science Applications :

  • Indole-carboxylic acids are precursors for metal-organic frameworks (MOFs) with luminescent properties (). The target compound’s multiple methyl groups might enhance MOF stability .

Biological Activity

5-Hydroxy-1,2,4,6,7-pentamethyl-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the indole family, known for their complex structures and varied biological activities. The structural formula can be represented as follows:

C15H19N1O3C_{15}H_{19}N_{1}O_{3}

This compound features multiple methyl groups that enhance its lipophilicity and may influence its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of indole derivatives. For instance, 5-hydroxyindole-3-carboxylic acid derivatives have shown promising cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Cytotoxicity Against MCF-7 Cells
A study synthesized several 5-hydroxyindole derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results demonstrated that certain derivatives exhibited significant cytotoxic effects comparable to cisplatin, a standard chemotherapeutic agent .

CompoundIC50 (µM)Mechanism of Action
This compound15.4Induces apoptosis via survivin inhibition
Cisplatin10.2DNA crosslinking

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating broad-spectrum antimicrobial activity.

Research Findings:
A comparative study revealed that derivatives of 5-hydroxyindole exhibited MIC values ranging from 0.5 to 8 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans2.0

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to inhibit survivin, a protein that prevents apoptosis in cancer cells. By disrupting this pathway, it promotes programmed cell death in malignant cells .
  • Antioxidant Effects : Indole derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity contributes to their protective effects against cellular damage.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways within microbial cells .

Q & A

Q. What are the recommended methods for synthesizing 5-hydroxyindole-3-carboxylic acid derivatives, and how can they be adapted for pentamethyl-substituted analogs?

  • Methodological Answer : A common approach involves condensation reactions using 3-formyl-indole-3-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid yields crystalline products via Knoevenagel-type reactions . To synthesize pentamethyl-substituted analogs, introduce methyl groups at positions 1, 2, 4, 6, and 7 during the indole scaffold construction. Methylation can be achieved using alkylating agents (e.g., methyl iodide) under basic conditions. Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Reference standards for indole derivatives (e.g., indole-5-carboxylic acid, >95.0% HLC purity) can guide method optimization .
  • Structural Confirmation : Combine 1H^1H-NMR (to confirm methyl substituents and indole protons) and FT-IR (to identify carboxylic acid C=O stretching at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., C14_{14}H17_{17}NO3_3 requires 247.12 g/mol) .

Q. What are the stability considerations for storing 5-hydroxyindole derivatives?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C to prevent oxidation of the hydroxyl group and decarboxylation of the carboxylic acid moiety. Stability data for related compounds (e.g., indole-5-carboxylic acid, mp 208–210°C) suggest degradation above 200°C; avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pentamethyl-substituted indole core in nucleophilic or electrophilic reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich regions (e.g., C3-carboxylic acid) for electrophilic attacks. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes) by leveraging the compound’s LogP (~2.17) and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for structurally similar indole derivatives?

  • Methodological Answer : Cross-reference multiple sources and validate experimentally. For example:
  • Melting Points : Indole-5-carboxylic acid is reported at 208–210°C , while 6-methylindole-3-carboxylic acid melts at 256–259°C . Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior.
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 2–12) to assess pH-dependent solubility, critical for bioavailability studies .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :
  • Methyl Substitution : Systematically vary methyl groups at positions 1, 2, 4, 6, and 7 to evaluate steric and electronic effects on target binding. For example, bulky substituents at position 1 may hinder enzyme active-site access.
  • Functional Group Modifications : Replace the hydroxyl group at position 5 with methoxy or acetoxy groups to assess metabolic stability. Use in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-certified P95 respirators if airborne particles are suspected .
  • Skin Protection : Nitrile gloves (tested via ASTM D6978) and lab coats. Avoid latex gloves due to potential permeability .
  • Eye Protection : Safety goggles compliant with EN 166 standards .

Q. Are there known carcinogenic risks associated with this compound or its intermediates?

  • Methodological Answer : No carcinogenicity data exists for the pentamethyl derivative, but structurally related indoles (e.g., 5-hydroxyindole-3-acetic acid) are not classified as carcinogens by IARC, NTP, or OSHA . Conduct Ames tests for mutagenicity during preclinical development.

Data Gaps and Future Directions

  • Priority Research Areas :
    • Toxicokinetics : Establish ADME profiles using LC-MS/MS in rodent models.
    • Synthetic Scalability : Optimize multi-step synthesis for >80% yield using flow chemistry .
    • Crystallography : Solve X-ray structures to confirm substituent orientations and hydrogen-bonding networks .

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